molecular formula C19H14ClN3S B3480225 4-Anilino-2-[(4-chlorophenyl)methylsulfanyl]pyridine-3-carbonitrile

4-Anilino-2-[(4-chlorophenyl)methylsulfanyl]pyridine-3-carbonitrile

Cat. No.: B3480225
M. Wt: 351.9 g/mol
InChI Key: ZGAHEWLHUCQPAQ-UHFFFAOYSA-N
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Description

4-Anilino-2-[(4-chlorophenyl)methylsulfanyl]pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with an anilino group, a chlorophenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Anilino-2-[(4-chlorophenyl)methylsulfanyl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where an aniline derivative reacts with a chlorinated pyridine compound in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonitrile group, converting them to amines or amides, respectively.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) under acidic conditions.

Major Products:

    Sulfoxides and sulfones: from oxidation.

    Amines and amides: from reduction.

    Halogenated or nitrated derivatives: from substitution reactions.

Scientific Research Applications

4-Anilino-2-[(4-chlorophenyl)methylsulfanyl]pyridine-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Anilino-2-[(4-chlorophenyl)methylsulfanyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor binding domains, thereby modulating their activity. The pathways involved could include inhibition of signal transduction processes or interference with metabolic pathways.

Comparison with Similar Compounds

  • 4-Anilino-2-[(4-methylphenyl)methylsulfanyl]pyridine-3-carbonitrile
  • 4-Anilino-2-[(4-fluorophenyl)methylsulfanyl]pyridine-3-carbonitrile
  • 4-Anilino-2-[(4-bromophenyl)methylsulfanyl]pyridine-3-carbonitrile

Uniqueness: 4-Anilino-2-[(4-chlorophenyl)methylsulfanyl]pyridine-3-carbonitrile is unique due to the presence of the chlorophenyl group, which can influence its electronic properties and reactivity. This makes it distinct in terms of its potential biological activity and chemical behavior compared to its analogs.

Properties

IUPAC Name

4-anilino-2-[(4-chlorophenyl)methylsulfanyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3S/c20-15-8-6-14(7-9-15)13-24-19-17(12-21)18(10-11-22-19)23-16-4-2-1-3-5-16/h1-11H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAHEWLHUCQPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=NC=C2)SCC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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